molecular formula C7H14O2S B093995 2-Propan-2-ylthiolane 1,1-dioxide CAS No. 17113-59-6

2-Propan-2-ylthiolane 1,1-dioxide

Cat. No. B093995
CAS RN: 17113-59-6
M. Wt: 162.25 g/mol
InChI Key: XSRNRVDTABHHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propan-2-ylthiolane 1,1-dioxide, also known as sulfolane, is a highly polar and stable cyclic sulfone. It is widely used as a solvent in various industries, including petrochemical, pharmaceutical, and agricultural. In recent years, there has been growing interest in the scientific research application of sulfolane due to its unique physicochemical properties.

Mechanism Of Action

The mechanism of action of 2-Propan-2-ylthiolane 1,1-dioxide is not well understood. However, it is believed to act as a polar aprotic solvent, which can stabilize highly polar intermediates and transition states during chemical reactions. Sulfolane can also act as a hydrogen bond acceptor, forming strong hydrogen bonds with polar molecules.

Biochemical And Physiological Effects

Sulfolane has been shown to have low toxicity and is considered to be relatively safe for human use. However, there is limited information available on the biochemical and physiological effects of 2-Propan-2-ylthiolane 1,1-dioxide. Studies have shown that 2-Propan-2-ylthiolane 1,1-dioxide can penetrate cell membranes and interact with cellular components, but the exact mechanism of action is not well understood.

Advantages And Limitations For Lab Experiments

Sulfolane has several advantages as a solvent for laboratory experiments. It is highly polar and stable, making it suitable for reactions involving highly polar compounds. It has a high boiling point and low viscosity, which makes it easy to handle and recover. Additionally, 2-Propan-2-ylthiolane 1,1-dioxide has a low toxicity and is considered to be relatively safe for human use.
However, there are also some limitations to the use of 2-Propan-2-ylthiolane 1,1-dioxide in laboratory experiments. It is relatively expensive, and the synthesis process can be challenging and time-consuming. Sulfolane can also be difficult to remove from reaction mixtures, which can complicate product isolation and purification.

Future Directions

There are several potential future directions for the scientific research application of 2-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies using 2-Propan-2-ylthiolane 1,1-dioxide as a solvent or reactant. Another potential direction is the use of 2-Propan-2-ylthiolane 1,1-dioxide in the development of new materials, such as polymers and nanoparticles.
In the field of electrochemistry, there is growing interest in the use of 2-Propan-2-ylthiolane 1,1-dioxide as a solvent for the development of high-performance batteries and supercapacitors. Finally, there is potential for the use of 2-Propan-2-ylthiolane 1,1-dioxide in the field of biotechnology, such as the development of new drug delivery systems and biomaterials.
Conclusion
In conclusion, 2-Propan-2-ylthiolane 1,1-dioxide is a highly polar and stable cyclic sulfone that has a wide range of scientific research applications. It is commonly used as a solvent in various industries, including petrochemical, pharmaceutical, and agricultural. Sulfolane has several advantages as a solvent for laboratory experiments, including its high polarity, stability, and low toxicity. There are several potential future directions for the scientific research application of 2-Propan-2-ylthiolane 1,1-dioxide, including the development of new synthetic methodologies, materials, and electrochemical applications.

Synthesis Methods

Sulfolane can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or air as an oxidant. The reaction is typically carried out in the presence of a catalyst such as molybdenum or tungsten oxides. The yield of 2-Propan-2-ylthiolane 1,1-dioxide can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.

Scientific Research Applications

Sulfolane has been extensively studied for its potential applications in various fields of science. In organic synthesis, 2-Propan-2-ylthiolane 1,1-dioxide is used as a solvent for reactions involving highly polar compounds such as organometallics and Grignard reagents. It has also been used as a reactant in the synthesis of various organic compounds, including heterocycles and chiral compounds.
In the field of electrochemistry, 2-Propan-2-ylthiolane 1,1-dioxide is commonly used as a solvent for electrolytes due to its high dielectric constant and low viscosity. It has been used in the development of high-performance lithium-ion batteries and supercapacitors.

properties

CAS RN

17113-59-6

Product Name

2-Propan-2-ylthiolane 1,1-dioxide

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-propan-2-ylthiolane 1,1-dioxide

InChI

InChI=1S/C7H14O2S/c1-6(2)7-4-3-5-10(7,8)9/h6-7H,3-5H2,1-2H3

InChI Key

XSRNRVDTABHHME-UHFFFAOYSA-N

SMILES

CC(C)C1CCCS1(=O)=O

Canonical SMILES

CC(C)C1CCCS1(=O)=O

synonyms

Thiophene, tetrahydro-2-(1-methylethyl)-, 1,1-dioxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.